molecular formula C22H13ClN4O2 B2390662 8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-81-8

8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2390662
CAS No.: 901263-81-8
M. Wt: 400.82
InChI Key: BVFCJULRUAQXNZ-UHFFFAOYSA-N
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Description

The compound “8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a quinoline ring which is a heterocyclic aromatic organic compound with the formula C9H7N. It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The molecule also has nitrophenyl and phenyl groups attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazole and quinoline rings would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The nitro group is typically very reactive and could undergo reduction reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and possibly planar. The nitro group could make the compound more polar .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic synthesis has explored the chemical properties and synthesis pathways of quinoline derivatives, including pyrazolo[3,4-c]quinolines. These compounds are synthesized through various methods, such as cyclization of intermediate compounds, nucleophilic substitution, and rearrangements of chloro-nitroquinolines. For example, Nagarajan and Shah (1992) detailed the synthesis of pyrazolo[3,4-c]quinoline derivatives from nitrophenylpyrazole carboxylates through reduction and thermal cyclization, demonstrating the versatility of these compounds in organic synthesis (Nagarajan & Shah, 1992).

Antimicrobial and Antioxidant Activities

Quinoline-based compounds, including those with pyrazoloquinoline structures, have been evaluated for their antimicrobial and antioxidant activities. Munawar et al. (2008) synthesized a series of 2-pyrazolines and tested them for antimicrobial activity against various bacterial strains, finding that chloro-substituted compounds exhibited higher effectiveness (Munawar et al., 2008). Furthermore, El-Sayed and Aboul‐Enein (2001) prepared new pyrazolo[3,4-b]quinoline derivatives and evaluated their antimicrobial activity, contributing to the development of potential new antibacterial agents (El-Sayed & Aboul‐Enein, 2001).

Structural and Optical Properties

Studies on the structural and optical properties of pyrazoloquinoline derivatives have also been conducted. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of certain pyrazoloquinoline thin films, highlighting their potential applications in materials science and optoelectronics (Zeyada et al., 2016).

Corrosion Inhibition

Quinoxaline derivatives, including those structurally related to pyrazolo[4,3-c]quinolines, have been evaluated for their effectiveness as corrosion inhibitors. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and studied their corrosion inhibition behavior for mild steel in acidic medium, demonstrating the potential industrial applications of these compounds (Saraswat & Yadav, 2020).

Mechanism of Action

Without specific context or application, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The study of such complex organic molecules could have potential applications in various fields, including medicinal chemistry and materials science. Future research could focus on exploring these potential applications and optimizing the synthesis of the compound .

Properties

IUPAC Name

8-chloro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O2/c23-15-9-10-20-18(11-15)22-19(13-24-20)21(14-5-2-1-3-6-14)25-26(22)16-7-4-8-17(12-16)27(28)29/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFCJULRUAQXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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